1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core fused with substituted aromatic rings. Its molecular formula is C24H16ClFN3, with a monoisotopic mass of 400.10 g/mol. The structure includes a 3-chloro-4-fluorophenyl group at position 1 and a 4-methylphenyl (p-tolyl) group at position 3 of the pyrazolo[4,3-c]quinoline scaffold.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-6-8-15(9-7-14)22-18-13-26-21-5-3-2-4-17(21)23(18)28(27-22)16-10-11-20(25)19(24)12-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYRIFQIFRKREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145017 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901245-66-7 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901245-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.
The molecular formula for this compound is with a molecular weight of approximately 327.79 g/mol. The structure includes a pyrazoloquinoline core, which is known for various pharmacological properties.
Synthesis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through cyclization reactions involving substituted phenyl hydrazines and appropriate carbonyl compounds. The specific synthetic routes may vary, but they often include the introduction of functional groups that enhance biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Notably, compounds derived from this scaffold have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 2-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Strong NO inhibition |
| Control (1400 W) | - | Positive control |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazolo[4,3-c]quinolines have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
Several case studies have investigated the biological activity of pyrazolo[4,3-c]quinoline derivatives:
- Study on Inflammation : A study demonstrated that specific derivatives significantly reduced NO production in RAW 264.7 cells, indicating potential use in treating inflammatory diseases.
- Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects against breast cancer cells (MCF-7), revealing promising results that warrant further investigation into structure-activity relationships.
The biological activities of this compound can be attributed to its ability to:
- Inhibit key enzymes involved in inflammatory processes (iNOS and COX-2).
- Induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Interfere with cellular signaling pathways that promote cell survival.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[4,3-c]quinoline Core
Key Observations :
- Amino vs. Halogen Groups: Derivatives with primary amino groups (e.g., 2i) exhibit potent anti-inflammatory activity, suggesting that polar substituents improve interactions with targets like iNOS or COX-2 . In contrast, halogenated analogs (e.g., target compound) may prioritize metabolic stability over potency.
- Trifluoromethyl (CF3) Impact : The CF3 group in C350-0277 increases lipophilicity and may enhance membrane permeability, though its steric bulk could reduce binding efficiency compared to smaller halogens .
Comparison with Pyrazolo[3,4-b]quinoline Isomers
| Compound | Core Structure | Substituents | Activity | Reference |
|---|---|---|---|---|
| F6 | Pyrazolo[3,4-b]quinoline | 4-Cl, 6-F, 3-Me | Optical/Thermal studies (no bioactivity reported) | |
| F7 | Pyrazolo[3,4-b]quinoline | 4-F, 3-iPr, 6-OMe | N/A |
Key Observations :
- Thermal Stability: Pyrazolo[3,4-b]quinolines (e.g., F6, F7) exhibit tunable thermal properties due to methyl and methoxy groups, suggesting applications in materials science .
Pharmacological Profile vs. Urea-Based Analogs
lists urea derivatives (e.g., 1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea) with moderate activity against mycobacteria. Unlike the target compound’s rigid pyrazoloquinoline core, urea derivatives adopt flexible conformations, which may reduce target specificity but improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
